N-Acetylpropranolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2)19(14(3)20)11-16(21)12-22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,21H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHZOGJOCBAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942091 | |
| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-11-6 | |
| Record name | N-Acetylpropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLPROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW44QKZ2SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic and Biocatalytic Strategies for N Acetylpropranolol
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis to create efficient and selective routes to target molecules. academie-sciences.frrsc.org In the context of propranolol (B1214883), this often involves the enzymatic resolution of a racemic mixture. researchgate.netresearchgate.net Lipases, a class of hydrolases, have been extensively studied for their ability to catalyze the acylation of propranolol in a stereoselective manner. nih.govnih.gov
Lipase-Catalyzed N-Acetylation Methodologies
Lipase-catalyzed acetylation of propranolol has been a focal point of research for achieving kinetic resolution. viamedica.plcapes.gov.brviamedica.pl However, a critical aspect of this transformation is its chemoselectivity—that is, whether the acetylation occurs at the nitrogen (N-acetylation) or oxygen (O-acetylation) atom of the propranolol molecule. usta.edu.co Experimental and computational studies have consistently shown that lipases, particularly Candida antarctica lipase (B570770) B, favor O-acetylation over N-acetylation for propranolol. researchgate.netusta.edu.coacs.org
Candida antarctica lipase B (CalB) is one of the most efficient and widely used lipases for the acylation of secondary alcohols and amines. usta.edu.coacs.org It has been successfully employed in the kinetic resolution of racemic propranolol. researchgate.net The catalytic mechanism of CalB-mediated acylation is a two-step process. nih.govresearchgate.netacs.org The first step involves the formation of a reactive acyl-enzyme intermediate (AcCalB) through the acylation of the catalytic serine residue (Ser105). acs.orgacs.org The second, and stereoselectivity-determining step, is the deacylation of this intermediate, where the acyl group is transferred to the racemic substrate, propranolol. researchgate.netnih.govresearchgate.net This transfer proceeds through a tetrahedral intermediate (TI-2) which is stabilized by hydrogen bonds within the enzyme's active site, specifically the oxyanion hole formed by residues Thr40 and Gln106. usta.edu.co
Computational studies using quantum mechanics/molecular mechanics (QM/MM) have provided detailed insights into this mechanism. These studies reveal that the enantioselectivity arises from the differing energy barriers for the formation of the tetrahedral intermediate for the (R)- and (S)-enantiomers of propranolol. acs.orgacs.org The calculations consistently show a lower energy barrier for the reaction with (R)-propranolol, which explains the experimentally observed enantioselectivity in its favor. acs.orgacs.org
The choice of acyl donor and the reaction conditions, such as the solvent, significantly influence the efficiency and enantioselectivity of the lipase-catalyzed acylation of propranolol. uj.edu.plcapes.gov.brviamedica.pl Various acyl donors have been investigated, with enol esters like vinyl acetate (B1210297) and isopropenyl acetate often yielding higher enantioselectivities compared to simple esters like ethyl acetate. uj.edu.plresearchgate.net Isopropenyl acetate, in particular, has been identified as an effective acetylating agent in several studies. viamedica.pl
The reaction medium also plays a crucial role. uj.edu.plviamedica.pl Due to the low solubility of propranolol in many organic solvents, co-solvents are sometimes necessary. researchgate.netusta.edu.co Toluene has been found to be a suitable solvent for achieving high enantioselectivity. viamedica.pl The hydrophobicity and structure of the solvent can affect the enzyme's conformation and, consequently, its stereoselectivity. uj.edu.pl For instance, in one study, isopropyl ether was found to be the most suitable solvent for the N-acetylation of propranolol catalyzed by Candida cylindracea lipase. capes.gov.br
The following table summarizes the effect of different acyl donors on the enantioselective acetylation of racemic propranolol catalyzed by Candida rugosa lipase.
| Acyl Donor | Concentration (mmol) | Conversion (%) | Enantiomeric Excess of Product (ee_p) (%) | Enantioselectivity (E) |
| Vinyl Acetate | 0.018 | ~15 | ~60 | ~10 |
| Isopropenyl Acetate | 0.018 | ~25 | ~80 | >20 |
Data adapted from a study on the kinetic resolution of propranolol. viamedica.pl
Mechanistic studies, primarily computational, have delved into the molecular basis of the enantioselectivity of CalB-catalyzed propranolol acylation. acs.orgnih.govresearchgate.net These investigations have focused on the deacylation step, where the acetylated enzyme reacts with the propranolol enantiomers. researchgate.netresearchgate.net The formation of the Michaelis complex (the initial enzyme-substrate complex) and the subsequent tetrahedral intermediate are key stages. nih.govresearchgate.net
QM/MM calculations have shown that the energy barrier for the transformation of (R)-propranolol to O-acetylpropranolol is significantly lower (by approximately 4.5 kcal/mol) than that for the (S)-enantiomer. acs.org This difference in activation energy is the origin of the observed enantioselectivity. acs.orgacs.org Furthermore, these studies have elucidated the specific enzyme-substrate interactions that govern this selectivity. The orientation of the propranolol enantiomers within the active site of CalB is crucial. Two primary binding modes have been identified, with the naphthoxy side chain and the isopropylamine (B41738) side chain of propranolol occupying different hydrophobic pockets of the enzyme. acs.org The calculations indicate that only conformations where the hydroxyl group of propranolol is positioned near the catalytic triad (B1167595) (Ser105, His224, Asp187) lead to the formation of the O-acylated product, which is consistent with experimental observations of exclusive O-acetylation. usta.edu.coacs.org
Analysis using the Quantum Theory of Atoms in Molecules (QTAIM) has further detailed the hydrogen bonds and n → π* interactions between the enzyme and substrate, highlighting their role in stabilizing the transition state and influencing the enantioselectivity. nih.gov
Role of Acyl Donors and Reaction Conditions in Enantioselectivity
Enzymatic Resolution of Racemic Propranolol for Stereoselective N-Acetylation
Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. nih.govuj.edu.pl In the case of propranolol, this is typically achieved through the enantioselective acylation of one of the enantiomers, leaving the other unreacted. researchgate.netresearchgate.net While the primary product observed is O-acetylpropranolol, the concept of enzymatic resolution is central to obtaining enantiomerically pure propranolol. nih.govresearchgate.net
Kinetic resolution relies on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. jocpr.comrsc.org In the lipase-catalyzed acylation of racemic propranolol, the enzyme reacts preferentially with one enantiomer, leading to its conversion into the acetylated product, while the other enantiomer is left largely unreacted. viamedica.plviamedica.plresearchgate.net The efficiency of a kinetic resolution is described by the enantioselectivity (E-value). acs.org A high E-value indicates a large difference in reaction rates and allows for the separation of the enantiomers with high enantiomeric excess (ee). acs.org
Even though the literature predominantly reports O-acetylation, the principles of kinetic resolution would apply similarly if a biocatalyst were identified that selectively performs N-acetylation. nih.govuj.edu.pl For instance, one of the earlier reports on the direct enzymatic resolution of propranolol described an N-acetylation method using Candida cylindracea lipase to produce (S)-N-acetylpropranolol. nih.govcapes.gov.br This highlights that while CalB shows a strong preference for O-acetylation, other lipases under specific conditions might favor N-acetylation. capes.gov.brusta.edu.co
The following table presents data from the kinetic resolution of racemic propranolol using various lipases, demonstrating the differences in their catalytic properties.
| Lipase Source | Conversion (%) | Enantiomeric Excess of Product (ee_p) (%) | Enantioselectivity (E) |
| Candida rugosa (OF) | ~25 | ~80 | >20 |
| Candida rugosa (MY) | ~20 | ~75 | ~15 |
| Pseudomonas cepacia | <10 | Low | Low |
| Rhizopus niveus | <5 | Low | Low |
Data compiled from studies on lipase screening for propranolol acetylation. viamedica.pl
Factors Influencing Enantiomeric Excess and Conversion
In the biocatalytic N-acetylation of propranolol, several factors critically influence the enantiomeric excess (ee) and the conversion rate. The optimization of these parameters is essential for achieving high enantiopurity, particularly for the desired (S)-N-acetylpropranolol. uj.edu.pl
Key influencing factors include:
Enzyme Choice and Purification: The type of lipase and its purity are fundamental. Lipases from Candida antarctica (CALB) and Candida cylindracea have been shown to effectively catalyze the N-acetylation of propranolol. uj.edu.plcapes.gov.brresearchgate.net Enzyme purification can also affect selectivity and activity. researchgate.net
Organic Solvent: The nature of the organic solvent significantly impacts enzyme enantioselectivity. capes.gov.br For instance, in the lipase-catalyzed kinetic resolution of propranolol precursors, cyclohexane (B81311) was found to be an effective solvent. researchgate.net The solubility of propranolol in the chosen solvent is also a key consideration; methanol (B129727) has been used as a cosolvent to improve solubility in toluene, though it can introduce competing reactions. researchgate.net
Acyl Donor: The choice of the acetyl group donor is crucial. Isopropenyl acetate and vinyl acetate are commonly used. capes.gov.brresearchgate.net The concentration ratio of the substrate to the acyl donor can also affect the reaction's efficiency and selectivity. researchgate.net
Temperature: Reaction temperature influences the enzyme's activity and stability, thereby affecting both conversion rate and enantioselectivity. Optimized temperatures are often determined empirically for specific enzyme and solvent systems, with 40°C being effective in some precursor syntheses. researchgate.netresearchgate.net
Reaction Time and Conversion Rate: Enantiomeric excess can be highly dependent on the reaction's progress. It has been noted that higher enantiomeric excess values may be obtained by halting the reaction at a lower conversion rate, as the product's ee can decrease as the reaction approaches completion. uj.edu.plnih.gov For example, in the kinetic resolution of a propranolol precursor, a maximum conversion rate of 49% was targeted to achieve high enantiomeric excesses for both the product (98% eep) and the remaining substrate (97% ees). researchgate.net
Substrate and Enzyme Concentration: The concentrations of both the substrate (propranolol) and the enzyme must be optimized to maximize the reaction rate and enantioselectivity. capes.gov.brresearchgate.net
Table 1: Factors Affecting Enantioselectivity in Propranolol Acetylation
| Factor | Observation | Source(s) |
|---|---|---|
| Solvent Nature | The choice of organic solvent (e.g., isopropyl ether, cyclohexane) impacts enantioselectivity. | capes.gov.brresearchgate.net |
| Substrate Concentration | Affects the enantioselectivity of the enzymatic reaction. | capes.gov.br |
| Acyl Donor/Ratio | The type of acyl donor (e.g., vinyl acetate) and its ratio to the substrate influence the reaction. | researchgate.net |
| Temperature | Optimized temperatures (e.g., 40°C) can maximize conversion and enantioselectivity. | researchgate.netresearchgate.net |
| Conversion Level | Higher enantiomeric excess is often achieved at incomplete conversion (e.g., <50%). | uj.edu.pl |
Emerging Biocatalytic Technologies
Recent advancements in biocatalysis are providing novel and more sustainable routes for synthesizing chiral compounds like N-Acetylpropranolol and its precursors. These technologies aim to improve efficiency, selectivity, and the environmental footprint of the synthetic process.
Mechanoenzymology in this compound Precursor Synthesis
Mechanoenzymology, which utilizes mechanical force (e.g., from ball milling or grinding) to activate enzymatic transformations, represents a significant advance in green chemistry. acs.orgnih.gov This solvent-free or low-solvent approach has been successfully applied to the kinetic resolution of propranolol precursors. acs.org
In a notable case study, Candida antarctica Lipase B (CALB) was used in a mechanoenzymatic process to resolve racemic precursors of propranolol. acs.orgnih.gov The key findings from this research include:
High Enantioselectivity: The process achieved excellent enantiodifferentiation (E > 300), yielding enantiomeric precursors with high enantiomeric excess (up to 99% ee). acs.org
Complete Conversion: The reaction reached a complete conversion of 50%, which is the theoretical maximum for a kinetic resolution. acs.org
Influence of Milling Materials: The material of the milling jar and balls was found to be a critical parameter. The highest enantiopurity for the hydrolyzed precursor was achieved using agate components (>99% ee), compared to Teflon (98% ee) and stainless steel. acs.org
Table 2: Effect of Milling Material on Mechanoenzymatic Resolution of a Propranolol Precursor
| Milling Material | Enantiomeric Excess of (S)-alcohol | Enantiomeric Excess of (R)-acetate | Source(s) |
|---|---|---|---|
| Agate | > 99% | 99% | acs.org |
| Teflon | 98% | 76% | acs.org |
| Stainless Steel | 98% | 73% | acs.org |
Directed Evolution of Enzymes for N-Acetylation
Directed evolution is a powerful protein engineering technique used to enhance desired enzymatic properties, such as activity, stability, and enantioselectivity, for specific substrates. This method has been applied to develop superior biocatalysts for the synthesis of propranolol and its precursors. uj.edu.pl
For example, directed evolution has been used to:
Enhance Substrate Selectivity: An esterase from Pseudomonas fluorescens, initially inactive towards a sterically hindered hydroxyester used in propranolol synthesis, was modified through directed evolution to become active. uj.edu.pl
Improve Enantioselectivity: The enantioselectivity of an epoxide hydrolase from Agrobacterium radiobacter, an enzyme relevant for producing chiral building blocks for β-blockers, was improved using this technique. uj.edu.pl
Increase Catalytic Efficiency: By introducing specific mutations into Candida antarctica lipase B (CALB), a highly active cysteine-lipase was created. This evolved enzyme exhibited a 40-fold higher catalytic efficiency than the wild-type for certain substrates. researchgate.net
These engineered enzymes hold significant promise for more efficient and selective N-acetylation reactions, overcoming the limitations of naturally occurring biocatalysts. uniovi.es
Chemical Synthesis Routes to this compound
While biocatalytic methods offer high selectivity, chemical synthesis provides alternative pathways to this compound. These routes are often used for confirmation of structure or when specific stereochemistry is not the primary goal. nih.govresearchgate.net
One direct chemical route involves the N-acetylation of propranolol. This can be achieved by reacting propranolol with an acetylating agent like acetic anhydride. researchgate.net The reaction conditions, such as the choice of solvent (e.g., chloroform) and the presence of a base (e.g., NaHCO₃), are controlled to facilitate the formation of the amide bond. researchgate.net
Another potential synthesis involves the preparation of a di-acetylated intermediate, followed by selective deacetylation. A synthetic route has been described starting from N-(2-(acetyloxy)-3-(1-naphthalenyloxy)propyl)-N-(1-methylethyl)-acetamide. chemicalbook.com In this compound, both the hydroxyl and the secondary amine groups of the propranolol backbone are acetylated. A subsequent selective hydrolysis of the O-acetyl ester group would yield this compound.
The fundamental synthesis of the propranolol backbone itself typically involves the reaction of 1-naphthol (B170400) with an epoxide, such as epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine. nih.gov The N-acetylation step can then be performed on the resulting propranolol.
Photodegradation Pathways Yielding this compound
This compound has been identified as a photodegradation product of propranolol. nih.govresearchgate.net Due to its naphthalene (B1677914) skeleton, propranolol is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. nih.gov
Studies have shown that when propranolol is exposed to light, it can undergo chemical transformations that result in several different products. In one study, three main photoproducts were isolated and identified:
1-naphthol
this compound
N-formylpropranolol nih.govresearchgate.net
The formation of this compound through this pathway is significant for understanding the stability of propranolol in pharmaceutical formulations, especially in systems where it might be exposed to light. nih.gov The degradation process is influenced by environmental factors such as the presence of dissolved organic matter and specific ions in aqueous solutions. nih.gov The identification of this compound as a photoproduct was confirmed through spectroscopic methods and by comparison with a chemically synthesized standard. nih.govresearchgate.net
Molecular Pharmacology and Preclinical Investigation of N Acetylpropranolol
In Vitro Pharmacological Evaluations
Receptor Binding Assays (e.g., Beta-Adrenergic Receptors)
N-Acetylpropranolol, a metabolite of the widely used beta-blocker propranolol (B1214883), has been evaluated for its affinity to beta-adrenergic receptors. Unlike its parent compound, this compound demonstrates significantly lower binding to these receptors. In studies using rat cerebellum cortex membranes, this compound exhibited negligible binding to beta-adrenergic receptors. researchgate.net This suggests a substantially reduced direct beta-blocking activity compared to propranolol. The (S)-enantiomer of propranolol is known to have a much greater affinity for the beta-adrenergic receptor, and while enzymatic N-acetylation can produce (S)-N-acetylpropranolol, this metabolite does not retain the high-affinity binding of the parent drug. researchgate.netuj.edu.pl
Table 1: Comparative Binding Affinity for Beta-Adrenergic Receptors
| Compound | Receptor Type | Tissue Source | Finding | Citation |
|---|---|---|---|---|
| This compound | Beta-adrenergic | Rat Cerebellum Cortex | No significant binding observed | researchgate.net |
This table synthesizes data from studies on this compound and its parent compound to highlight the difference in receptor affinity.
Effects on Cellular Functions and Signaling Pathways
The interaction of drugs with their targets initiates a cascade of signal transduction events involving multiple proteins and pathways. plos.org Beta-adrenergic receptors, which belong to the G protein-coupled receptor family, typically activate intracellular cascades upon stimulation by catecholamines, leading to downstream effects mediated by second messengers like cyclic AMP (cAMP). revespcardiol.org Given this compound's low affinity for beta-adrenergic receptors, its direct impact on these classical signaling pathways is minimal. researchgate.net
However, research on propranolol itself has shown it can induce cellular responses like apoptosis and autophagy through pathways independent of beta-blockade, such as the ROS/JNK signaling pathway in cancer cells. nih.gov While direct studies on this compound's influence on these specific alternative pathways are not extensively documented, its distinct chemical structure suggests that its cellular effects would differ from propranolol. The control of cell signaling is complex, with metabolites sometimes playing regulatory roles through direct protein-metabolite interactions that alter protein activity. mdpi.com Further investigation is needed to determine if this compound engages in such signaling crosstalk, independent of adrenoceptors.
Biochemical and Biophysical Characterization of Compound-Target Interactions
Biochemical and biophysical techniques are crucial for understanding the molecular relationship between a compound and its biological target. ul.ie For this compound, the primary interaction studied has been its binding to beta-adrenoceptors. Biophysical characterization through receptor binding assays reveals a weak interaction, as evidenced by its lack of significant binding. researchgate.net
The kinetic aspects of drug-receptor interactions, such as the association rate (k_on) and dissociation rate (k_off), are influenced by the physicochemical properties of the molecule. biorxiv.org For instance, hydrophobicity and electrostatic interactions can dictate how a ligand approaches and binds to a receptor. biorxiv.org While detailed kinetic studies specifically for this compound are scarce, the addition of the acetyl group to the propranolol structure alters its physicochemical properties, which is the underlying reason for its dramatically reduced affinity for the beta-adrenergic receptor binding pocket.
Preclinical Ex Vivo and Animal Model Studies
Assessment in Relevant In Vivo Systems (Non-Human)
Preclinical in vivo studies, often using animal models such as rodents or nonhuman primates, are essential for understanding a compound's pharmacological and toxicological profile before human trials. frontiersin.orgnih.gov These studies help bridge the gap between in vitro findings and clinical outcomes. nih.gov For propranolol analogues, including this compound, animal models have been used to assess biological activities like antiarrhythmic and inotropic effects. nih.gov
In one study, the acute toxicity of this compound was examined in mice. The results indicated that the compound did not exhibit any acute toxicity at the doses tested. researchgate.net This lack of acute toxicity, combined with its poor receptor binding, suggests a significantly different in vivo pharmacological profile compared to propranolol.
Investigation of Biological Activities in Preclinical Models
The investigation of biological activities in preclinical models aims to determine a compound's potential therapeutic effects. ppd.com Animal models of specific conditions are employed to assess efficacy. mdpi.comuu.nl While the parent drug propranolol has a well-defined set of biological activities related to beta-blockade, this compound has shown a distinct lack of these characteristic effects.
Studies correlating the biological activity of propranolol analogues with their physicochemical properties found that structural modifications significantly impact their effects. nih.gov Research on this compound has confirmed its lack of significant pharmacological activity related to beta-adrenergic antagonism. researchgate.net Its formation as a photodegradation product of propranolol has been noted, but in preclinical assessments, it did not demonstrate significant biological activity, further distinguishing it from its parent compound. researchgate.net
Table 2: Summary of Preclinical Findings for this compound
| Study Type | Animal Model | Finding | Citation |
|---|---|---|---|
| Acute Toxicity | Mice | No acute toxicity observed | researchgate.net |
| Biological Activity | - | No significant beta-adrenergic blocking activity | researchgate.net |
| Inotropic Activity | Rabbits (analogue studies) | Activity correlated with physicochemical properties | nih.gov |
This table summarizes key findings from preclinical investigations involving this compound and related analogue studies.
Computational Chemistry and Molecular Modeling of N Acetylpropranolol
Quantum Mechanical Studies
Quantum mechanical calculations offer a powerful lens to scrutinize the electronic properties and bonding characteristics of N-Acetylpropranolol. These methods, rooted in the fundamental principles of quantum mechanics, provide a detailed picture of the molecule's electronic landscape.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms and the bonds between them. wikipedia.org Studies involving the acetylation of propranolol (B1214883), the precursor to this compound, catalyzed by enzymes like Candida antarctica lipase (B570770) B, have utilized QTAIM to dissect the crucial enzyme-substrate interactions. nih.govacs.orgresearchgate.net
QTAIM calculations provide detailed information on the strength and nature of molecular interactions, including hydrogen bonds and other weak interactions that are pivotal in enzymatic catalysis. nih.govacs.orgresearchgate.net This analysis involves identifying bond critical points (BCPs) in the electron density, which are indicative of a bonding interaction between atoms. nih.gov The properties at these BCPs, such as the electron density (ρ(r_c)) and its Laplacian (∇²ρ(r_c)), allow for the classification of chemical bonds as either shared-shell (covalent) or closed-shell (like ionic bonds and van der Waals interactions). nih.gov
In the context of the enzymatic acetylation of propranolol, QTAIM has been employed to analyze the hydrogen bonds between the substrate and the catalytic triad (B1167595) (D187, H224, S105) of the lipase, as well as the oxyanion hole. nih.govacs.orgresearchgate.net These analyses have revealed that the hydrogen bonds can be categorized into noncovalent and covalent types, with the latter being stronger and more significant for the reaction. nih.govacs.orgresearchgate.net Furthermore, QTAIM, in conjunction with other methods, has helped to characterize weak n → π* interactions. nih.govacs.orgresearchgate.net
The table below summarizes key parameters obtained from a QTAIM analysis, illustrating the type of information this method provides.
| Interaction | Electron Density (ρ(r_c)) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ(r_c)) at BCP (a.u.) | Type of Interaction |
| O-H···O | Data not available | Data not available | Hydrogen Bond |
| N-H···O | Data not available | Data not available | Hydrogen Bond |
| C-H···O | Data not available | Data not available | Weak Hydrogen Bond |
| n → π* | Data not available | Data not available | Non-covalent interaction |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This approach provides insights into intramolecular and intermolecular interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.dewisc.edu
For the acetylation of propranolol, NBO analysis has been used alongside QTAIM to characterize weak n → π* interactions. nih.govacs.orgresearchgate.netresearchgate.net The stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory and is a key indicator of the strength of the interaction. wisc.edu
NBO analysis can provide a detailed breakdown of the electronic structure, including the hybridization of orbitals and the percentage of electron density localized in bonds and lone pairs. uni-muenchen.de This information is crucial for understanding the reactivity and stability of the molecule.
The following table illustrates the type of data generated from an NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(O) | σ(C-C) | Data not available |
| LP(N) | σ(C-H) | Data not available |
| σ(C-H) | σ*(C-O) | Data not available |
Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis (HOMO/LUMO)
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. austinpublishinggroup.comirjweb.com DFT calculations can determine various molecular properties, including optimized geometry, vibrational frequencies, and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
The HOMO and LUMO and their energy gap are fundamental parameters that provide insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netphyschemres.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. physchemres.org A small HOMO-LUMO gap generally indicates a molecule that is more reactive and less stable. researchgate.net
In the context of this compound, DFT calculations would be instrumental in understanding its electronic properties. For instance, the HOMO-LUMO energy gap can predict its susceptibility to charge transfer interactions, which are crucial for its biological activity. scirp.org
The table below shows the kind of information derived from DFT calculations.
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.govbiorxiv.org This method is invaluable for understanding the interactions between a drug molecule like this compound and its biological targets.
Ligand-Enzyme Binding Mode Prediction
Molecular docking simulations are widely used to predict how a ligand, such as this compound, binds to the active site of an enzyme. biorxiv.orgnih.gov These simulations explore various possible binding poses of the ligand within the enzyme's binding pocket and rank them based on a scoring function, which estimates the binding affinity. mdpi.com
Studies on the enzymatic acetylation of propranolol have utilized molecular docking to investigate the formation of the Michaelis complex between the substrate and the enzyme Candida antarctica lipase B (CalB). researchgate.netusta.edu.co These studies help to elucidate the specific amino acid residues in the enzyme's active site that interact with the ligand and stabilize the binding. The catalytic triad of lipases, consisting of serine, histidine, and aspartate, plays a crucial role in these interactions. usta.edu.co
The results of molecular docking can be visualized to understand the spatial arrangement of the ligand within the active site and the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding.
Understanding Enantioselectivity via Docking
Molecular docking is also a powerful tool for understanding the basis of enantioselectivity in enzymatic reactions. researchgate.net In the case of propranolol, which is a chiral molecule, enzymes often show a preference for one enantiomer over the other. The (S)-enantiomer of propranolol is the one with the desired therapeutic effect. usta.edu.co
By docking both the (R)- and (S)-enantiomers of propranolol into the active site of an enzyme like CalB, researchers can analyze the differences in their binding modes and interaction energies. researchgate.netresearchgate.net These computational studies have shown that the enantioselectivity in the O-acylation of propranolol arises from the second step of the catalytic mechanism, where the acyl-enzyme transfers the acyl group to the racemic substrate. researchgate.netresearchgate.net The formation of the Michaelis complex and the subsequent tetrahedral intermediate are key stages where enantiomeric discrimination occurs. researchgate.net
The insights gained from these docking studies, often combined with molecular dynamics (MD) simulations, help to explain the experimentally observed enantiopreference of the enzyme. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to simulate the physical movements of atoms and molecules over time. windows.net For this compound, MD simulations have been instrumental in understanding the conformational dynamics and interactions that occur during its potential enzymatic synthesis.
MD simulations, often in conjunction with molecular docking, have been employed to explore the formation of the reactive Michaelis complex between propranolol and an acylated enzyme, such as Candida antarctica lipase B (CalB). researchgate.netresearchgate.net These simulations allow for the sampling of numerous possible conformations of the substrate within the enzyme's active site. mun.canih.gov
In the context of the acylation of propranolol, studies have investigated the binding modes that could lead to the formation of either O-acetylpropranolol or this compound. researchgate.netresearchgate.net This involves analyzing the proximity and orientation of the amino group of propranolol relative to the acyl group of the acetylated enzyme. The conformations that are suitably positioned for the reaction to occur are termed "near attack conformations" (NACs). researchgate.net
Research has shown that for the acetylation of propranolol catalyzed by CalB, the binding modes leading to O-acetylation are predominantly found, which explains the experimentally observed chemoselectivity for the O-acetylated product. researchgate.netresearchgate.net However, these computational studies also provide the framework for understanding the specific interactions that would be necessary for N-acylation to occur. One study predicted that increasing the length of the acyl group's hydrocarbon chain could make O-acylation less favorable, potentially favoring N-acylation. researchgate.net
Key interactions governing the conformational preferences and stability of the enzyme-substrate complex include hydrogen bonds and weaker n → π* interactions. nih.govacs.orgresearchgate.net For instance, the catalytic triad of CalB (typically composed of Serine, Histidine, and Aspartate/Glutamate) and the oxyanion hole play a crucial role in stabilizing the substrate in a productive conformation. nih.govacs.orgresearchgate.net MD simulations show that the hydrogen bonds within the active site, which are vital for catalytic activity, remain stable throughout the simulations. researchgate.net
The table below summarizes key findings from conformational analysis studies related to the enzymatic acylation of propranolol.
| Study Focus | Computational Method | Key Findings | Reference |
| Chemoselectivity of Propranolol Acylation | Molecular Docking & MD Simulations | Identified binding modes leading to product formation; O-acetylation was found to be the favored pathway, explaining the observed chemoselectivity. | researchgate.net |
| Effect of Acyl-Group Length | Ensemble Docking & MD Simulations | Predicted that longer acyl chains could shift the chemoselectivity from O-acylation towards N-acylation. | researchgate.net |
| Enantioselectivity of O-Acetylation | QM/MM MD Simulations | Analyzed Michaelis and near-attack complexes to understand the preference for the (R)-propranolol enantiomer. | researchgate.net |
In Silico Approaches to Enzyme Catalysis and Design
In silico methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) calculations, have provided profound insights into the enzymatic catalysis leading to acetylated propranolol derivatives. researchgate.netacs.org These hybrid methods allow for the treatment of the reacting parts of the system with high-level quantum mechanics, while the larger protein environment is described by more computationally efficient molecular mechanics force fields. nih.gov
Studies on the enantioselective O-acetylation of propranolol by CalB have utilized QM/MM calculations to elucidate the reaction mechanism and the origin of selectivity. researchgate.netacs.org The process is generally understood to occur in two steps: the formation of a reactive acyl-enzyme intermediate, followed by the reaction of this intermediate with the propranolol substrate. researchgate.netacs.org The stereoselectivity is determined in the second step. acs.org
QM/MM calculations have revealed that the formation of the tetrahedral intermediate is the rate-determining step in the acylation of propranolol. researchgate.netacs.org By calculating the energy barriers for the reaction of both (R)- and (S)-propranolol, researchers have been able to rationalize the experimentally observed enantioselectivity. For the O-acetylation, the energy barrier for the transformation of (R)-propranolol was found to be significantly lower than that for (S)-propranolol. researchgate.netacs.org
Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron density and the nature of chemical bonds during the catalytic process. nih.govacs.orgresearchgate.netacs.org This analysis has provided detailed information on the strength and types of interactions, such as hydrogen bonds and n → π* interactions, between the substrate and the enzyme's active site. nih.govacs.orgresearchgate.net For example, it was found that the catalytic histidine residue acts as an electron density reservoir, facilitating the reaction. nih.govacs.orgacs.org
These computational approaches not only explain experimental observations but also serve as predictive tools in enzyme design. By understanding the molecular basis of substrate specificity and catalysis, it is theoretically possible to engineer enzymes with altered or enhanced properties, such as shifting the selectivity towards the production of this compound. nih.govmdpi.com
The table below outlines the key computational parameters and findings from QM/MM studies on propranolol acetylation.
| Computational Approach | QM Method | MM Force Field | Key Findings | Reference |
| QM/MM Calculations | Density Functional Theory (B3LYP/TZVP) | CHARMM | The formation of the tetrahedral intermediate is the rate-determining step. The energy barrier for (R)-propranolol O-acetylation is 4.5 kcal/mol lower than for the (S)-enantiomer. | researchgate.netacs.org |
| QTAIM Analysis | N/A | N/A | Characterized the strength of hydrogen bonds and identified weak n → π* interactions; revealed the role of active site residues as electron density reservoirs. | nih.govacs.orgresearchgate.net |
Analytical Chemistry Methodologies for N Acetylpropranolol Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating components within a mixture. thermofisher.com For N-Acetylpropranolol, both high-performance liquid chromatography and chiral chromatography are indispensable tools for its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for its isolation from related substances. Reverse-phase HPLC (RP-HPLC) is the most common modality used for this purpose. researchgate.netitmedicalteam.pl These methods are crucial for separating the analyte from its parent compound, Propranolol (B1214883), and other potential impurities or degradation products. nih.gov
A typical RP-HPLC method involves a C18 stationary phase, which is a nonpolar silica-based packing material. researchgate.net The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of multiple components with varying polarities. researchgate.net Detection is commonly performed using a UV detector, as the naphthalene (B1677914) ring in this compound is a strong chromophore. researchgate.net
Method validation according to International Conference on Harmonisation (ICH) guidelines ensures that the analytical procedure is accurate, precise, linear, and specific for its intended purpose. itmedicalteam.plijper.org The development of such stability-indicating methods is critical for the quality control of pharmaceutical products. itmedicalteam.pl
Table 1: Illustrative RP-HPLC Parameters for Propranolol and Related Impurities
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 150mm x 4.6mm, 5µm | researchgate.net |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid (60:40 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 265 nm | researchgate.net |
| Mode | Isocratic | researchgate.net |
This table provides a representative example of HPLC conditions used for analyzing propranolol and its related substances, which would be applicable to this compound.
Chiral Chromatography for Enantiomeric Resolution
Like its parent compound Propranolol, this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). nih.gov Since enantiomers can have different pharmacological activities, their separation and quantification are critical. nih.govcsfarmacie.cz Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent method for enantiomeric resolution. csfarmacie.czceon.rs
Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, and macrocyclic glycopeptide antibiotic-based CSPs, like vancomycin (B549263) (e.g., Chirobiotic V), have proven effective for separating the enantiomers of beta-blockers. nih.govsigmaaldrich.comresearchgate.net The separation mechanism on these columns involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by interactions like hydrogen bonding, π-π interactions, and steric hindrance. ceon.rs
The mobile phase composition is a critical factor in achieving enantioseparation. For polysaccharide-based columns, normal-phase eluents like n-heptane/ethanol with a basic modifier like diethylamine (B46881) are often used. ceon.rsresearchgate.net For macrocyclic antibiotic columns, a polar ionic mode with a mobile phase like methanol containing small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine) can provide excellent resolution. nih.gov
Table 2: Example Chiral HPLC Conditions for Beta-Blocker Enantioseparation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chirobiotic V, 250mm x 4.6mm, 5µm | nih.gov |
| Mobile Phase | Methanol : Acetic Acid : Triethylamine (100:0.20:0.15 v/v/v) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Temperature | 45 °C | nih.gov |
| Detection | UV at 230 nm | nih.gov |
This table illustrates typical conditions on a Chirobiotic V column, which is effective for separating enantiomers of various beta-blockers and is applicable for this compound.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the definitive identification and structural elucidation of this compound. These techniques probe the molecular structure by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the this compound structure. researchgate.netnih.gov
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. nih.gov Two-dimensional NMR experiments like COSY, HMQC, and HMBC are used to unequivocally assign all proton and carbon signals by correlating which atoms are bonded to each other. nih.gov These techniques are crucial for distinguishing this compound from its isomers, such as O-Acetylpropranolol, by identifying the location of the acetyl group. researchgate.net
Table 3: Key NMR Chemical Shift Distinctions for Propranolol Derivatives
| Nucleus | Propranolol Base (DMSO-d₆) | Significance for this compound | Reference |
|---|---|---|---|
| ¹³C (OC2) | ~68.4 ppm | The chemical shift of the carbon bearing the hydroxyl group would be significantly altered upon acetylation. | researchgate.netnih.gov |
| ¹³C (NC3) | ~50.3–52.6 ppm | The chemical shift of the carbon adjacent to the nitrogen would be impacted by N-acetylation. | researchgate.netnih.gov |
| ¹H (Aromatic) | 6.9 - 8.25 ppm | The naphthyl ring protons provide a characteristic fingerprint region. | thermofisher.com |
| ¹H (Isopropyl CH₃) | ~1.25 ppm | The doublet for the six methyl protons of the isopropyl group is a distinct feature. | thermofisher.com |
This table highlights key chemical shifts in the parent compound, Propranolol. For this compound, the addition of the acetyl group (CH₃C=O) would introduce a new singlet in the ¹H NMR spectrum (typically around 2 ppm) and two new signals in the ¹³C NMR spectrum (a methyl and a carbonyl carbon), while also causing shifts in the signals of nearby nuclei, confirming the structure.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. slideshare.net It is used for both confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. gbiosciences.com When coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), it becomes a highly sensitive and selective tool for quantification, especially for trace-level analysis in complex matrices. waters.comrsc.orgnih.gov
In LC-MS/MS, a precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and fragmented to produce characteristic product ions. rsc.org This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is the gold standard for quantitative bioanalysis. rsc.org This approach is routinely used for quantifying propranolol and its metabolites in plasma and for detecting trace impurities like N-nitroso-propranolol in drug substances. nih.govsciex.comshimadzu.com The high resolution and mass accuracy of modern mass spectrometers allow for the confident identification of analytes. fda.gov
The fragmentation of the this compound ion provides structural information. Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and would be expected for this compound. miamioh.edu
Table 4: LC-MS/MS Parameters for Quantification of Propranolol-Related Compounds
| Parameter | Description | Relevance for this compound | Reference |
|---|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The secondary amine in this compound is readily protonated. | rsc.org |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. | rsc.org |
| Precursor Ion | [M+H]⁺ | Corresponds to the molecular weight of this compound plus a proton. | fda.gov |
| Product Ions | Characteristic fragments | Used for confirmation and quantification, generated by fragmentation of the precursor ion. | sciex.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. this compound contains a naphthalene ring system, which is a strong chromophore that absorbs UV light. units.it
While UV-Vis spectroscopy can be used for the basic characterization of the compound in solution, its primary application in this context is as a detection method for HPLC. researchgate.net According to the Beer-Lambert law, the absorbance of light at a specific wavelength is directly proportional to the concentration of the analyte in the solution. By setting the HPLC detector to a wavelength where this compound absorbs strongly (a λmax), the compound can be sensitively and accurately quantified as it elutes from the column. The UV spectrum, characterized by its wavelength of maximum absorbance (λmax), is a key parameter in method development. msu.edu
Table 5: Compound Names
| Compound Name |
|---|
| This compound |
| Propranolol |
| N-formylpropranolol |
| 1-naphthol (B170400) |
| Pindolol |
| Bisoprolol |
| Acebutolol |
| Atenolol (B1665814) |
| Labetalol |
| Metoprolol |
| N-nitroso-propranolol |
| O-Acetylpropranolol |
| Acetonitrile |
| Methanol |
| Triethylamine |
| Diethylamine |
| Acetic Acid |
| n-heptane |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used for the identification and structural elucidation of molecules. mdpi.com The method relies on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, it absorbs energy at these specific frequencies, resulting in a unique spectral fingerprint that provides information about the functional groups present in the molecule. creative-proteomics.com
For the characterization of this compound, FTIR spectroscopy can confirm the presence of its key functional groups. The N-acetyl group introduces a distinct amide I (C=O stretch) and amide II (N-H bend and C-N stretch) band, which are crucial for distinguishing it from its parent compound, propranolol. mdpi.com The spectrum would also feature absorptions corresponding to the hydroxyl (-OH) group, the ether (C-O-C) linkage, the aromatic naphthalene ring system, and the aliphatic C-H bonds of the isopropyl and acetyl groups. mdpi.com
Sample analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and a small amount of substance. americanpharmaceuticalreview.com Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet, where it is finely ground and mixed with KBr powder before being pressed into a transparent disk. d-nb.info The resulting spectrum is a plot of infrared intensity versus wavenumber (in cm⁻¹). By analyzing the position, intensity, and shape of the absorption bands, one can confirm the identity and purity of this compound. creative-proteomics.com
The expected characteristic absorption bands for this compound in an FTIR spectrum are detailed in the table below.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3600 - 3200 (broad) |
| N-H (Amide) | Stretching | 3500 - 3300 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Amide I) | Stretching | 1700 - 1650 |
| C=C (Aromatic) | Stretching | 1680 - 1500 |
| N-H (Amide II) | Bending | 1640 - 1550 |
| C-O (Ether) | Asymmetric Stretching | 1270 - 1200 |
| C-O (Alcohol) | Stretching | 1260 - 1000 |
| C-N (Amide) | Stretching | 1250 - 1000 |
Data derived from general FTIR correlation tables and principles. mdpi.com
Raman Spectroscopy for Material Characterization
Raman spectroscopy is another vibrational spectroscopy technique that serves as a valuable counterpart to FTIR. spectroscopyonline.com It measures the inelastic scattering of monochromatic light, usually from a laser source. clinmedjournals.org While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.comsfu.ca This technique is often used for both qualitative and quantitative analysis of pharmaceutical compounds. sfu.ca
In the context of this compound, Raman spectroscopy is highly effective for characterizing the aromatic naphthalene ring system, which produces strong and distinct Raman signals. researchgate.netresearchgate.net Studies on the parent compound, propranolol, have identified a prominent Raman band around 1385 cm⁻¹ corresponding to the naphthalene moiety. researchgate.netresearchgate.net This peak would also be a key feature in the spectrum of this compound. Additional characteristic bands would arise from the C=O of the amide group, as well as vibrations from the aliphatic side chain. spectroscopyonline.com
A significant advantage of Raman spectroscopy is its ability to analyze samples directly through transparent packaging, such as glass vials or plastic bags, which minimizes sample handling and preserves sample integrity. spectroscopyonline.com Furthermore, water is a weak Raman scatterer, making this technique well-suited for analyzing aqueous solutions. For enhanced sensitivity, especially at low concentrations, Surface-Enhanced Raman Scattering (SERS) can be employed. clinmedjournals.orgdbkgroup.orgnih.gov This method involves adsorbing the analyte onto a roughened metal surface (typically silver or gold), which can amplify the Raman signal by several orders of magnitude. clinmedjournals.org
The table below outlines the expected prominent Raman shifts for this compound.
Table 2: Expected Raman Shifts for this compound
| Functional Group / Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Naphthalene Ring | Ring Breathing/Stretching | 1577, 1440, 1385 |
| C=O (Amide) | Stretching | 1700 - 1650 |
| C-H (Aliphatic) | Bending/Stretching | 2930, 2850, 1450 |
| C-C (Aliphatic) | Stretching | 1100 - 800 |
| Piperazine Derivatives | Ring Vibrations | 1000 - 500 |
Data derived from Raman analysis of propranolol and general Raman correlation tables. spectroscopyonline.comresearchgate.netresearchgate.netnih.gov
Method Validation and Quality Control in this compound Analysis
Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. europa.eu For the quantification of this compound in any sample matrix, a validated method is essential to ensure the reliability, accuracy, and precision of the results. redalyc.org The validation process is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netresearchgate.net
Quality control (QC) is an integral part of the validation process and routine analysis. compliancequest.comresearchgate.net It involves a set of procedures intended to ensure that a product or service adheres to a defined set of quality criteria. researchgate.net In the context of this compound analysis, QC practices would include the regular analysis of control samples, instrument calibration, and adherence to standard operating procedures (SOPs) to monitor the performance of the analytical method over time. compliancequest.comazolifesciences.comnih.gov
The core parameters evaluated during the validation of a quantitative analytical method for this compound are summarized below.
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Purpose |
|---|---|---|
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). | To ensure the measured signal is solely from this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | To establish the concentration range over which the assay is accurate. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu | To define the operational limits of the method. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery studies. | To determine the systematic error (bias) of the method. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. redalyc.org Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | To determine the random error of the method. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | To define the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu | To define the lowest concentration that can be reliably measured. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). europa.eu | To ensure reliability during normal usage. |
This table is based on standard ICH guidelines for analytical method validation. europa.euredalyc.orgresearchgate.net
Structure Activity Relationship Sar Studies of N Acetylpropranolol and Analogues
Principles of SAR in Medicinal Chemistry
Structure-Activity Relationship (SAR) is a fundamental concept that links the chemical structure of a compound to its biological activity. ontosight.aidrugdesign.org The core principle is that the three-dimensional structure of a molecule and the chemical properties of its functional groups directly determine how it interacts with a biological target, such as a receptor or enzyme. ontosight.aioncodesign-services.com By systematically modifying the chemical structure of a lead compound, researchers can explore how these changes affect its efficacy, potency, and selectivity. ontosight.aidrugdesign.org
Key aspects of SAR studies include:
Chemical Modifications: Altering parts of a molecule, such as functional groups or the core scaffold, to observe the impact on biological activity. ontosight.ai If a modification leads to inactivity, the original group is considered essential. drugdesign.org
Pharmacophore Identification: Pinpointing the essential three-dimensional arrangement of atoms and functional groups (the pharmacophore) necessary for a molecule to bind to its target. ontosight.ai
Lead Optimization: Using SAR data to enhance desired properties of a lead compound, such as increasing its potency or reducing unwanted side effects. ontosight.ai
This iterative process of synthesis and biological testing allows medicinal chemists to build a comprehensive understanding of the structural requirements for a specific biological effect, guiding the rational design of new and improved therapeutic agents. ontosight.aidrugdesign.org
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Approaches
SAR studies can be broadly categorized into qualitative and quantitative approaches.
Qualitative SAR involves analyzing how specific structural modifications influence biological activity in a descriptive manner. slideshare.net For example, observing that adding a particular substituent to a molecule consistently increases its activity is a qualitative SAR finding. This approach helps identify key structural features and functional groups crucial for the desired biological effect. slideshare.netslideshare.net
Quantitative Structure-Activity Relationship (QSAR) takes this a step further by establishing a mathematical relationship between a compound's chemical properties and its biological activity. jove.comwikipedia.orglongdom.org QSAR models use statistical methods to correlate measurable physicochemical properties (like lipophilicity, electronic effects, and steric parameters) with quantitative biological activity (such as the concentration required for a specific response). wikipedia.orgslideshare.net
The general form of a QSAR model is: Activity = f(physicochemical properties) + error wikipedia.org
These models, once validated, can predict the activity of new, unsynthesized compounds, making the drug discovery process more efficient. wikipedia.orgmedcraveonline.com QSAR can be performed using various techniques, including:
2D-QSAR: Utilizes descriptors derived from the 2D representation of the molecule, such as Hansch analysis. slideshare.net
3D-QSAR: Considers the three-dimensional properties of molecules, such as steric and electrostatic fields, in methods like Comparative Molecular Field Analysis (CoMFA). slideshare.net
Both qualitative and quantitative approaches have been instrumental in the development of various drug classes, including beta-blockers, by providing a framework to systematically optimize molecular structures for improved therapeutic profiles. jove.com
Impact of N-Acetylation on Receptor Interactions and Biological Activity
The addition of an acetyl group to the secondary amine of propranolol (B1214883) to form N-Acetylpropranolol significantly alters its pharmacological profile. Propranolol is a non-selective antagonist of beta-adrenergic receptors (β1 and β2). drugbank.comresearchgate.net The secondary amine and the hydroxyl group on the propanolamine (B44665) side chain are critical for its high-affinity binding to these receptors. pharmacy180.com
N-acetylation neutralizes the basic character of the nitrogen atom. The nitrogen in propranolol is protonated at physiological pH, forming a crucial ionic bond with a conserved aspartate residue in the binding pocket of the beta-adrenergic receptor. The acetylation of this nitrogen atom prevents this ionic interaction, leading to a dramatic reduction in its affinity for beta-adrenergic receptors. researchgate.net
Research has shown that photodegradation of propranolol can yield this compound. researchgate.net Subsequent studies on these photoproducts revealed that this compound did not exhibit significant binding to beta-adrenergic receptors from rat cerebellum cortex membranes. researchgate.net This finding underscores the essential role of the unmodified secondary amine for beta-blocking activity. While the parent compound, propranolol, is a potent beta-blocker, its N-acetylated metabolite is considered largely inactive at these specific receptors. researchgate.net
| Compound | Key Structural Feature | Biological Activity at Beta-Adrenergic Receptors |
| Propranolol | Secondary amine (-NH-) | High-affinity antagonist |
| This compound | Acetylated amine (-N(COCH₃)-) | No significant binding activity researchgate.net |
Influence of Substituent Modifications on this compound Activity
While N-acetylation itself drastically reduces beta-adrenergic activity, the principles of SAR derived from propranolol analogues can help predict how other structural modifications might influence the residual or alternative activities of this compound. The SAR of beta-blockers is well-established and focuses on three main parts of the molecule: the aromatic ring, the oxypropanolamine side chain, and the amine substituent. pharmacy180.comfirsthope.co.in
Aromatic Ring: In propranolol, the bicyclic naphthyl ring is a key feature. wikipedia.org Modifications to this ring system can influence potency and selectivity. For instance, replacing the naphthyl ring with a substituted phenyl ring can confer selectivity for β1-receptors, as seen in drugs like atenolol (B1665814) and metoprolol. oup.comnih.gov A para-substituent on a phenyl ring is particularly important for β1-selectivity. nih.gov While these changes are significant for beta-blockade, their effect on an N-acetylated analogue would need to be evaluated in the context of other potential biological targets.
Oxypropanolamine Side Chain: The structure of the side chain, –OCH2CH(OH)CH2–, is critical. The hydroxyl group is essential for binding, and its (S)-configuration confers optimal affinity for beta-receptors. pharmacy180.com Removing this hydroxyl group, as explored in some analogue studies, reduces beta-adrenergic affinity. nih.gov Altering the chain length also decreases activity. firsthope.co.in
Amine Substituent: The nature of the substituent on the nitrogen atom is crucial. For beta-antagonists, a bulky alkyl group like isopropyl or tert-butyl is optimal. pharmacy180.com As discussed, acetylation of this amine in this compound negates its primary function at beta-receptors. However, in studies of propranolol analogues designed for other targets, such as serotonin (B10506) receptors, converting the secondary amine to a tertiary amine was a key modification that, along with other changes, reduced affinity for beta-adrenergic sites while retaining affinity for 5-HT1A sites. nih.gov
The table below summarizes the general SAR for beta-blockers based on the parent propranolol structure. These principles highlight which molecular features are essential for the primary activity that this compound lacks.
| Structural Modification on Propranolol Backbone | Impact on Beta-Adrenergic Activity | Reference |
| Aromatic Ring | ||
| Para-substitution on a phenyl ring | Increases β1-selectivity | nih.gov |
| Ortho-substitution on a phenyl ring | Generally increases potency | oup.com |
| Side Chain | ||
| Removal of the hydroxyl group | Reduces affinity | nih.gov |
| Change in stereochemistry from (S) to (R) | Dramatically reduces potency (S-isomer is ~100x more active) | mdpi.com |
| Amine Group | ||
| N-acetylation (as in this compound) | Abolishes high-affinity binding | researchgate.net |
| Conversion to tertiary amine | Reduces affinity | nih.gov |
Computational Approaches in SAR Elucidation
Computational methods are powerful tools for understanding and predicting the SAR of compounds like this compound and its analogues. These in silico techniques complement experimental studies and can accelerate the drug design process. oncodesign-services.commedcraveonline.com
Molecular Docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a biological target. nih.gov For instance, docking studies of beta-blockers into the active site of the β2-adrenergic receptor have confirmed the importance of interactions between the protonated amine and the hydroxyl group of the ligand with key amino acid residues like Asp113 and Asn312. Such a study for this compound would computationally confirm its poor fit and low binding energy within the beta-receptor, consistent with experimental data. researchgate.net Recently, computational docking has also been used to explore the potential of beta-blockers, such as carvedilol (B1668590) and nebivolol, as inhibitors of other targets like the SARS-CoV-2 main protease. nih.govacs.org
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov An MD simulation can reveal the stability of the binding pose predicted by docking. For example, simulations of carvedilol docked into the SARS-CoV-2 protease showed great stability over a 100-nanosecond timeframe, supporting its potential as an inhibitor. nih.gov A similar simulation for this compound in the beta-receptor would likely show it to be unstable and disassociate quickly from the binding site.
QSAR modeling , as described in section 7.2, uses computational models to correlate molecular descriptors (e.g., electronic properties, size, hydrophobicity) with biological activity. longdom.org A QSAR model built on a series of beta-blockers would identify the key descriptors necessary for activity. When applied to this compound, the model would predict low activity due to the significant change in electronic properties and hydrogen bonding capacity caused by the N-acetylation.
These computational approaches are integral to modern medicinal chemistry, allowing for the rapid evaluation of virtual compounds and the generation of hypotheses that can be tested experimentally, ultimately refining the understanding of SAR for any given series of molecules. oncodesign-services.comtandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
